3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a piperidine ring attached to a pyrimidine moiety
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and piperidine structures have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s suggested that similar compounds may bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that similar compounds with indole and piperidine structures can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It’s suggested that similar compounds may have diverse biological activities, indicating a potential for a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .
Cellular Effects
It is suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Attachment of Pyrimidine Moiety: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the piperidine ring.
Final Coupling: The final step involves coupling the benzamide core with the piperidine-pyrimidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)aniline.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the piperidine and pyrimidine moieties, making it less complex.
N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
Uniqueness
3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxy groups and the piperidine-pyrimidine moiety allows for diverse interactions and applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3,5-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-10-15(11-17(12-16)26-2)18(24)22-13-14-4-8-23(9-5-14)19-20-6-3-7-21-19/h3,6-7,10-12,14H,4-5,8-9,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKFNIFMBVATBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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